2-mercaptopyrimidine-4,6-diol

Catalog No.
S9101396
CAS No.
5658-01-5
M.F
C4H4N2O2S
M. Wt
144.15 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-mercaptopyrimidine-4,6-diol

CAS Number

5658-01-5

Product Name

2-mercaptopyrimidine-4,6-diol

IUPAC Name

6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

InChI

InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)

InChI Key

STUQITWXBMZUGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)NC1=O)O

Conventional Synthesis from Diethyl Malonate and Thiourea

The conventional synthesis of 2-mercaptopyrimidine-4,6-diol centers on a cyclization reaction between diethyl malonate and thiourea under alkaline conditions. This method, widely documented in pharmaceutical and organic chemistry literature, involves the use of sodium ethoxide as a base to deprotonate thiourea, enabling nucleophilic attack on diethyl malonate. The reaction proceeds through a series of condensations and cyclizations to form the pyrimidine ring structure.

In a representative procedure, a warmed sodium ethoxide solution (50%) is prepared, to which thiourea (0.64 g) and diethyl malonate (1.5 g) are added dropwise [2]. The mixture is refluxed at 80°C for approximately 10 hours, after which it is poured onto ice-cold 0.1 M hydrochloric acid. The resulting precipitate is isolated via filtration, dried, and recrystallized from ethanol to yield 2-mercaptopyrimidine-4,6-diol as a white powder with an 80% yield [2]. The reaction mechanism involves initial deprotonation of thiourea by sodium ethoxide, forming a thiolate ion that attacks the electrophilic carbonyl carbon of diethyl malonate. Subsequent cyclization and elimination of ethanol molecules yield the heterocyclic pyrimidine core.

Key parameters influencing the reaction include:

  • Molar ratios: A 1:1 molar ratio of thiourea to diethyl malonate ensures balanced reactivity.
  • Temperature: Prolonged reflux at 80°C drives the cyclization to completion.
  • Base strength: Sodium ethoxide provides sufficient alkalinity to deprotonate thiourea (pKa ~ 21) without causing ester hydrolysis of diethyl malonate.

The conventional method is robust but requires careful control of reaction conditions to avoid side products such as hydrolyzed malonate derivatives.

Alternative Synthetic Routes and Green Chemistry Approaches

Recent advancements have focused on optimizing the synthesis of 2-mercaptopyrimidine-4,6-diol through greener methodologies. One approach replaces traditional alkylating agents with less toxic alternatives. For instance, propyl bromide has been substituted for propyl iodide in the alkylation of 2-thiobarbituric acid salts, reducing costs and environmental impact while maintaining yields above 60% [5].

Another innovation involves the use of triphosgene as a safer alternative to highly toxic reagents like phosphorus oxychloride (POCl3) or phosgene. In a modified protocol, triphosgene facilitates the chlorination of intermediates without generating hazardous byproducts, improving operational safety and scalability [1]. Additionally, phase-transfer catalysts such as tetrabutylammonium bromide have been employed to enhance reaction efficiency in biphasic systems, reducing reaction times from days to hours [5].

Solvent-free conditions and microwave-assisted synthesis are under exploration to further minimize environmental footprint. While these methods are not yet widely adopted for 2-mercaptopyrimidine-4,6-diol, preliminary studies on analogous pyrimidine derivatives suggest potential for reducing energy consumption and improving reaction kinetics.

Reaction Mechanism Elucidation

The formation of 2-mercaptopyrimidine-4,6-diol proceeds via a stepwise mechanism involving:

  • Deprotonation: Sodium ethoxide abstracts a proton from thiourea, generating a thiolate ion.
  • Nucleophilic attack: The thiolate ion attacks the electrophilic carbonyl carbon of diethyl malonate, forming a tetrahedral intermediate.
  • Cyclization: Intramolecular nucleophilic attack by the amine group on the adjacent carbonyl carbon closes the pyrimidine ring.
  • Elimination: Ethanol molecules are expelled, aromatizing the ring and yielding the final product [2].

Quantum mechanical studies on related pyrimidine derivatives, such as 2-mercaptopyrimidine, reveal that the thiol-thione tautomeric equilibrium favors the thione form in aqueous solution due to stabilization via hydrogen bonding [3]. This tautomerism influences the reactivity of 2-mercaptopyrimidine-4,6-diol in subsequent derivatization reactions, particularly in alkylation or oxidation steps.

Purification Techniques and Yield Optimization

Purification of 2-mercaptopyrimidine-4,6-diol typically involves a combination of pH-controlled crystallization and solvent washing. After the reaction, the crude product is dissolved in water, and the pH is adjusted to 1–2 using hydrochloric acid to precipitate the compound [1]. Crystallization at 0°C for 3–5 hours enhances purity by minimizing co-precipitation of unreacted starting materials.

Washing protocols significantly impact yield and purity:

  • Ice-cold water: Removes water-soluble impurities such as residual salts.
  • Ice-cold methanol: Eliminates organic byproducts and excess malonate esters [1].

Yield optimization strategies include:

  • Molar ratio adjustments: Increasing the sodium ethoxide-to-malonate ratio to 3:1 improves cyclization efficiency without promoting side reactions [1].
  • Temperature gradients: Gradual heating to 25°C post-reflux prevents thermal degradation of the product.
  • Solvent selection: Methanol is preferred over ethanol due to its lower boiling point, facilitating easier removal via reduced-pressure distillation [1].

Industrial-scale processes employ repetitive slurry washing with cyclohexane to achieve purities exceeding 99%, as demonstrated in the synthesis of ticagrelor intermediates [5].

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

143.99934855 g/mol

Monoisotopic Mass

143.99934855 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-11-21

Explore Compound Types